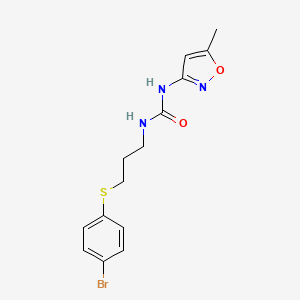

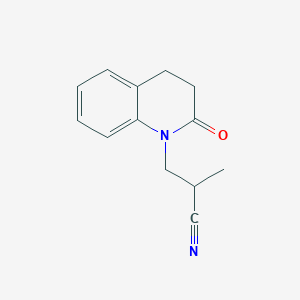

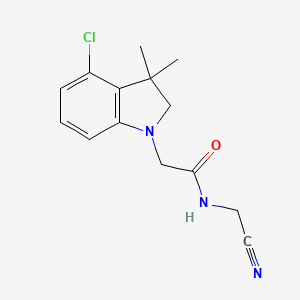

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a methanesulfonate ester of a 2,3-dihydro-1-benzofuran derivative. The benzofuran moiety is a common structural motif in many natural products and pharmaceuticals. The pyridine ring attached to the benzofuran via a methylene bridge could potentially participate in various chemical reactions.

Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving the formation of the benzofuran ring, followed by the introduction of the pyridine moiety, and finally the formation of the methanesulfonate ester.Molecular Structure Analysis

The compound contains several functional groups including a benzofuran ring, a pyridine ring, and a methanesulfonate ester. These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzofuran and pyridine rings, as well as the electron-withdrawing methanesulfonate ester. These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methanesulfonate ester could increase its solubility in polar solvents.Scientific Research Applications

1. Anti-Tubercular Agents

- Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were synthesized and then evaluated for their anti-tubercular activity .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Photophysical Behavior

- Application Summary : The compound has been used to investigate the photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule .

- Methods of Application : The photophysical behavior was investigated using steady state, time resolved and ultrafast spectroscopies, and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .

- Results : The study found that the multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .

3. Chemodivergent Synthesis

- Application Summary : The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific toxicity data, it’s difficult to comment on its potential hazards.

Future Directions

Further studies could focus on exploring the chemical reactivity of this compound and its potential biological activities. Its synthesis could also be optimized to improve yield and selectivity.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

properties

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c1-10-6-12(22-23(2,19)20)8-13-15(10)16(18)14(21-13)7-11-4-3-5-17-9-11/h3-9H,1-2H3/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTVDEVPXJFQAZ-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2420050.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2420052.png)

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)